Cas no 843668-90-6 (3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

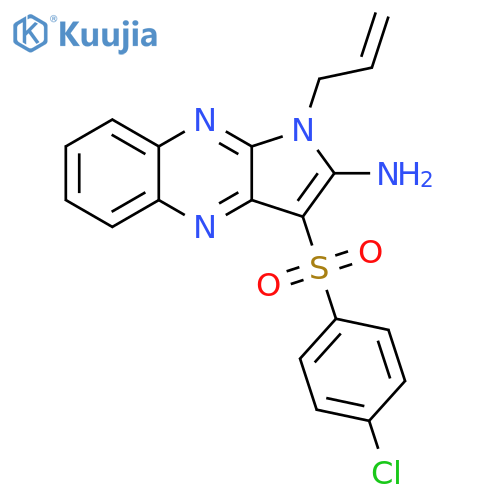

843668-90-6 structure

商品名:3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxalin-2-amine

CAS番号:843668-90-6

MF:C19H15ClN4O2S

メガワット:398.866001367569

CID:5438434

3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxalin-2-amine 化学的及び物理的性質

名前と識別子

-

- 3-(4-chlorophenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine

- 1H-Pyrrolo[2,3-b]quinoxalin-2-amine, 3-[(4-chlorophenyl)sulfonyl]-1-(2-propen-1-yl)-

- 3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxalin-2-amine

-

- インチ: 1S/C19H15ClN4O2S/c1-2-11-24-18(21)17(27(25,26)13-9-7-12(20)8-10-13)16-19(24)23-15-6-4-3-5-14(15)22-16/h2-10H,1,11,21H2

- InChIKey: GCSUTNWOCBASMU-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=CC=2)N=C2C(S(C3=CC=C(Cl)C=C3)(=O)=O)=C(N)N(CC=C)C=12

3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxalin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3225-2594-10μmol |

3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |

843668-90-6 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3225-2594-30mg |

3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |

843668-90-6 | 90%+ | 30mg |

$119.0 | 2023-04-27 | |

| Life Chemicals | F3225-2594-2μmol |

3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |

843668-90-6 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3225-2594-25mg |

3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |

843668-90-6 | 90%+ | 25mg |

$109.0 | 2023-04-27 | |

| Life Chemicals | F3225-2594-5μmol |

3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |

843668-90-6 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3225-2594-20mg |

3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |

843668-90-6 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3225-2594-15mg |

3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |

843668-90-6 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3225-2594-40mg |

3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |

843668-90-6 | 90%+ | 40mg |

$140.0 | 2023-04-27 | |

| Life Chemicals | F3225-2594-10mg |

3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |

843668-90-6 | 90%+ | 10mg |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3225-2594-2mg |

3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |

843668-90-6 | 90%+ | 2mg |

$59.0 | 2023-04-27 |

3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxalin-2-amine 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

843668-90-6 (3-(4-chlorobenzenesulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrolo2,3-bquinoxalin-2-amine) 関連製品

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量